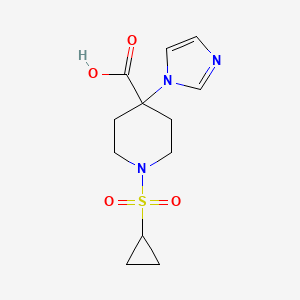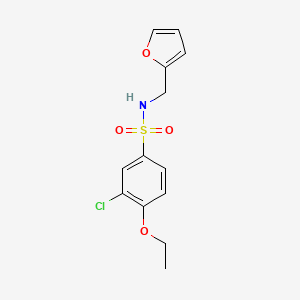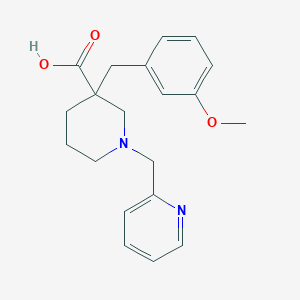
1-(cyclopropylsulfonyl)-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(cyclopropylsulfonyl)-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid, also known as CSPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CSPC is a piperidine derivative that is commonly used as a research tool in the study of biological systems.
科学研究应用
1-(cyclopropylsulfonyl)-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid has been extensively used as a research tool in various fields such as neuroscience, pharmacology, and biochemistry. In neuroscience, this compound has been used to study the effects of neurotransmitters on neuronal activity. It has also been used to investigate the role of ion channels in the regulation of neuronal excitability. In pharmacology, this compound has been used to screen potential drug candidates for their ability to bind to specific receptors. In biochemistry, this compound has been used to study the structure and function of proteins.
作用机制
The mechanism of action of 1-(cyclopropylsulfonyl)-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid is not fully understood. However, it is believed to act as a competitive antagonist of certain receptors, such as the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in the regulation of neuronal activity and is implicated in various neurological disorders such as Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to modulate the release of neurotransmitters, such as glutamate and dopamine. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
1-(cyclopropylsulfonyl)-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid has several advantages as a research tool. It is relatively easy to synthesize and purify, making it readily available for use in experiments. It also has a high binding affinity for certain receptors, making it a useful tool for studying receptor-ligand interactions. However, there are also limitations to its use. This compound has a relatively short half-life, which can make it difficult to study its long-term effects. In addition, its effects can be influenced by various factors such as pH and temperature, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for the study of 1-(cyclopropylsulfonyl)-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid. One potential direction is the development of new derivatives of this compound with improved pharmacological properties. Another direction is the investigation of the role of this compound in the treatment of various neurological disorders. Additionally, the use of this compound as a tool for studying the structure and function of proteins could lead to new insights into the mechanisms of various biological processes. Overall, the study of this compound has the potential to contribute significantly to our understanding of the complex biological systems that underlie human health and disease.
合成方法
The synthesis of 1-(cyclopropylsulfonyl)-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid involves the reaction of 1-(cyclopropylsulfonyl)piperidine with 1H-imidazole-1-carboxylic acid under specific conditions. This reaction results in the formation of this compound, which can be purified using various techniques such as column chromatography and recrystallization.
属性
IUPAC Name |
1-cyclopropylsulfonyl-4-imidazol-1-ylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c16-11(17)12(14-8-5-13-9-14)3-6-15(7-4-12)20(18,19)10-1-2-10/h5,8-10H,1-4,6-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKKXAKIDQWIBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)(C(=O)O)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5495220.png)
![5-{4-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5495224.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-N'-benzylsulfamide](/img/structure/B5495225.png)

![4-chloro-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5495235.png)
![1-(4-{5-[(cyclohexylamino)methyl]-2-furyl}phenyl)ethanol hydrochloride](/img/structure/B5495239.png)
![5-{3-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5495245.png)
![2-(4-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B5495249.png)
![N-cyclohexyl-N'-[4-(difluoromethoxy)phenyl]urea](/img/structure/B5495263.png)

![4-[(2-chlorobenzyl)sulfonyl]morpholine](/img/structure/B5495279.png)
![(3S*,4R*)-1-[2,4-dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)benzyl]-3-methoxypiperidin-4-amine](/img/structure/B5495297.png)
